3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-bromophenyl groups and one 4-methylbenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often 1,3-diphenyl-1,3-propanedione.
Bromination: The phenyl groups on the pyrazole ring are then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the 4-bromophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl groups can enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved can vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole: Similar structure but with methyl groups instead of bromine.
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets and affect the compound’s overall properties.
Properties
Molecular Formula |
C23H18Br2N2 |
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Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-16-2-4-17(5-3-16)15-27-23(19-8-12-21(25)13-9-19)14-22(26-27)18-6-10-20(24)11-7-18/h2-14H,15H2,1H3 |
InChI Key |
XCUGZSYLUJLXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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